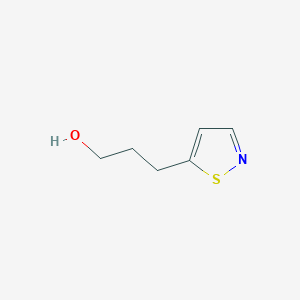
3-(1,2-Thiazol-5-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2-Thiazol-5-yl)propan-1-ol is a chemical compound that belongs to the thiazole family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Thiazol-5-yl)propan-1-ol typically involves the reaction of a thiazole derivative with a suitable propanol precursor. One common method is the three-component reaction involving phenyl acetylene, N-bromosuccinimide, and thiourea in an aqueous medium . This reaction yields substituted thiazole derivatives, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
3-(1,2-Thiazol-5-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The thiazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution can introduce various functional groups onto the thiazole ring.
科学的研究の応用
3-(1,2-Thiazol-5-yl)propan-1-ol has several scientific research applications:
作用機序
The mechanism of action of 3-(1,2-Thiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting enzymes and receptors in biological systems . This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects.
類似化合物との比較
Similar Compounds
- 2-amino-3-(1,3-thiazol-5-yl)propan-1-ol dihydrochloride
- 1-(1,3-thiazol-2-yl)propan-1-amine dihydrochloride
- 1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
Uniqueness
3-(1,2-Thiazol-5-yl)propan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
特性
分子式 |
C6H9NOS |
|---|---|
分子量 |
143.21 g/mol |
IUPAC名 |
3-(1,2-thiazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C6H9NOS/c8-5-1-2-6-3-4-7-9-6/h3-4,8H,1-2,5H2 |
InChIキー |
WQNFCOUAUZBHLR-UHFFFAOYSA-N |
正規SMILES |
C1=C(SN=C1)CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


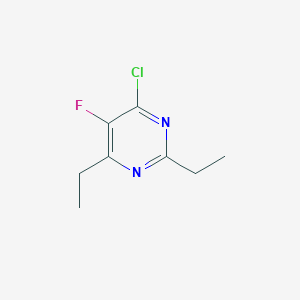
![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B13315630.png)
![2-[[1-(Difluoromethyl)imidazol-2-yl]methyl-(1,1-dioxothiolan-3-yl)amino]acetic acid](/img/structure/B13315631.png)
![3-(1,1-Dimethylethyl)-6-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13315638.png)
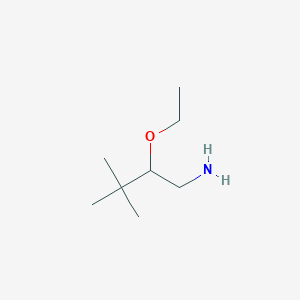
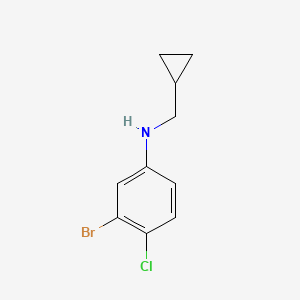
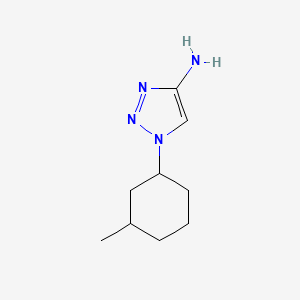

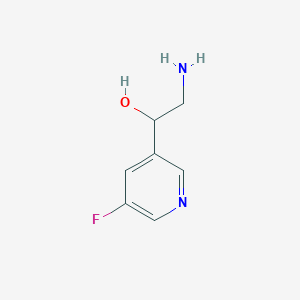
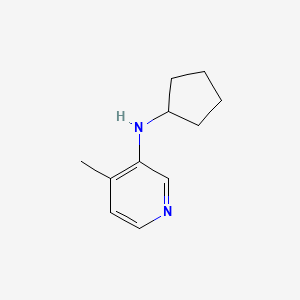

![{Spiro[4.4]nonan-1-yl}methanol](/img/structure/B13315680.png)
![(2-Methylbutyl)[(2-methylphenyl)methyl]amine](/img/structure/B13315688.png)
amine](/img/structure/B13315700.png)
